(3-Methoxyoxetan-3-yl)methanamine
Description
(3-Methoxyoxetan-3-yl)methanamine (CAS: 1554200-18-8) is a heterocyclic amine featuring a methoxy-substituted oxetane ring. Its molecular formula is C₅H₁₁NO₂, with an approximate molecular weight of 117.15 g/mol. The oxetane ring, a four-membered oxygen-containing cyclic ether, is substituted with a methoxy group and a methanamine moiety at the 3-position.
Properties
IUPAC Name |
(3-methoxyoxetan-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-7-5(2-6)3-8-4-5/h2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVKWJHBOZALKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyoxetan-3-yl)methanamine typically involves the formation of the oxetane ring followed by the introduction of the methoxy and amine groups. One common method involves the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. The methoxy group can be introduced via nucleophilic substitution reactions, and the amine group can be introduced through reductive amination or other amination techniques.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxyoxetan-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can modify the amine group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the methoxy or amine groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxetanes.
Scientific Research Applications
Chemistry: In chemistry, (3-Methoxyoxetan-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers may explore its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents.
Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and structural features make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-Methoxyoxetan-3-yl)methanamine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the nature of the target and the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Variations on the Oxetane/Oxolan Ring
The following table summarizes key structural analogs and their properties:
Key Insights:
- Electronic Effects : The methoxy group in the target compound donates electrons, enhancing nucleophilicity compared to the electron-withdrawing fluoro substituent in its analog .
- Aromatic vs. Aliphatic : Phenyl-substituted analogs (e.g., CAS 1393560-30-9) introduce aromaticity, which may enhance π-π stacking interactions in receptor binding .
- Ring Size : Replacement of oxetane with oxolan (tetrahydrofuran) increases ring size, altering conformational flexibility and steric effects .
Biological Activity
(3-Methoxyoxetan-3-yl)methanamine is a synthetic compound belonging to the oxetane class, characterized by its unique structural features, including a methoxy group and an amine group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biological activity studies. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure : The molecular formula of this compound is C₇H₉NO₂. Its structure includes a four-membered oxetane ring with a methoxy substituent and an amine functional group.
Synthesis Methods : The compound can be synthesized through various methods, typically involving the formation of the oxetane ring followed by the introduction of the methoxy and amine groups. Common synthetic routes include:
- Cyclization of halohydrins under basic conditions to form the oxetane ring.
- Nucleophilic substitution reactions to introduce the methoxy group.
- Reductive amination techniques for adding the amine group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The exact mechanism may vary depending on the biological context but generally involves modulation of target activity through binding interactions. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Therapeutic Potential
Research indicates that this compound may serve as a pharmacophore in drug design due to its structural characteristics. Potential therapeutic applications include:
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic properties against cancer cell lines by inhibiting critical cellular pathways.
- Neuroprotective Effects : Investigations into neuroprotective applications are ongoing, with some evidence pointing towards beneficial effects in neurodegenerative models.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound. A notable study involved the screening of various oxetane derivatives for their ability to inhibit proteasome activity, which is crucial for cellular protein regulation. The findings indicated that certain modifications could enhance bioactivity significantly.
Table 1: Summary of Biological Activity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
